ziyuglycoside II

Description

Botanical Origins and Traditional Ethnopharmacological Context

This compound is primarily isolated from the roots of Sanguisorba officinalis L. (Rosaceae), a perennial herb known as "Di Yu" in traditional Chinese medicine (TCM). Historically used for hemostasis, wound healing, and inflammatory conditions, S. officinalis gained prominence in the Shennong Bencao Jing (circa 200 CE) for treating hematochezia and burns. Modern phytochemical studies identified this compound as one of 10 major triterpenoids responsible for these effects. Ethnopharmacological records from Northeast Asia document its use in decoctions for leukorrhea and gastrointestinal bleeding, aligning with contemporary findings on its hematopoietic and anti-inflammatory properties.

Structural Classification Within Triterpenoid Saponins

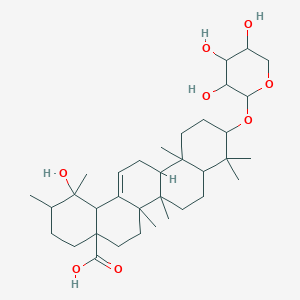

This compound belongs to the ursane-type triterpenoid saponins, characterized by a 30-carbon skeleton with a pentacyclic ursane core (C₃₀H₄₈O₃) and a β-D-glucopyranosyl unit at C-3. Key structural features include:

This configuration enables interactions with hydrophobic pockets of target proteins, as evidenced by molecular docking studies showing strong binding to IGF1 (ΔG = -9.2 kcal/mol) and EGFR (ΔG = -8.7 kcal/mol).

Historical Evolution of Pharmacological Research

Research on this compound progressed through three phases:

- Discovery Era (2000–2010): Initial isolation and structural elucidation from S. officinalis extracts, with preliminary cytotoxicity screenings showing IC₅₀ = 18.2 μM against HCT116 colon cancer cells.

- Mechanistic Exploration (2011–2020): Identification of pro-hematopoietic effects in cyclophosphamide-treated mice (WBC count ↑37.4% vs. controls) and anti-HCC activity via EGFR/NF-κB inhibition.

- Translational Phase (2021–Present): Demonstrated efficacy in osteoporosis models (BV/TV ↑29.8% in OVX mice) and rotavirus diarrhea (diarrhea score ↓58.3%).

Properties

IUPAC Name |

1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIXLWYJTVEVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Preparation

Roots are dried, powdered, and subjected to solvent extraction. Methanol (MeOH) is the preferred solvent due to its efficacy in solubilizing triterpenoid saponins. For instance, 3 kg of powdered roots yielded 448.0 g of crude MeOH extract after triple extraction with 95% MeOH at room temperature for 72 hours.

Defatting and Fractionation

The crude extract is defatted using cyclohexane to remove lipophilic compounds. Subsequent fractionation employs Diaion HP-20 resin chromatography with a stepwise MeOH-H₂O gradient (100% to 0% MeOH). This process partitions the extract into four primary fractions, with fraction SO-3 (106.14 g) containing the highest concentration of ziyuglycoside I, a precursor to this compound.

Table 1: Key Parameters in Initial Extraction and Fractionation

| Step | Solvent/Resin | Volume/Weight | Yield |

|---|---|---|---|

| MeOH extraction | 95% MeOH | 3 × 9.0 L | 448.0 g |

| Defatting | Cyclohexane | - | - |

| Diaion HP-20 elution | MeOH-H₂O gradient | - | 106.14 g |

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Deglycosylation | n-BuOH, NaOH | 100°C, 6 hours | 67% |

| Esterification | DMF, CH₃I, NaOH | Room temp, 24 hours | 95% |

Chromatographic Purification and Quality Control

Final purification relies on high-performance liquid chromatography (HPLC). Fraction SO-3-6 from Diaion HP-20 chromatography is further separated using a Capcell Pak C18 UG120 column with an acetonitrile-H₂O gradient (20% to 100% acetonitrile over 90 minutes). This step yields ziyuglycoside I (1.5 g), which is subsequently modified to this compound.

Structural Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity. Key spectral data include:

Challenges and Methodological Advancements

Yield Limitations

The overall yield from raw plant material to this compound methyl ester is approximately 0.016%, highlighting inefficiencies in extraction and modification steps.

Scalability Issues

Industrial-scale production is hampered by:

Chemical Reactions Analysis

Chemical Modifications

Chemical modification can potentiate the anti-diabetic properties of ziyuglycosides .

-

Deglycosidation: Purified ZG01 (Ziyuglycoside I) is dissolved in n-butanol, water, and sodium hydroxide and refluxed for 5–6 hours. The reaction product is partitioned with chloroform, washed with saturated sodium bicarbonate and sodium chloride, and dehydrated with magnesium sulfate .

-

Esterification: Purified ZG02 is dissolved in dimethylformamide, sodium hydroxide, and methanol. The reaction mixture is treated with methyl iodide and shaken for 24 hours at room temperature. The reaction product is partitioned with ethyl acetate, washed with saturated sodium bicarbonate and sodium chloride, and dehydrated with magnesium sulfate .

Mechanisms of Action and Chemical Reactions

This compound's mechanisms of action involve multiple pathways:

-

Apoptosis Induction: this compound induces apoptosis in cancer cells by increasing ROS levels, leading to the up-regulation of p53 and p21 expression and the down-regulation of Bcl-2 expression . This process accelerates cytochrome c release into the cytoplasm, activating caspase-3 and caspase-9, which are crucial for apoptosis .

-

Cell Cycle Arrest: this compound can induce G0/G1 and S phase arrest in cancer cells . It affects cell cycle regulating factors, particularly p53 and p21 .

-

Bcl-2 Family Modulation: this compound modulates the Bcl-2 family proteins, up-regulating Bax expression and down-regulating Bcl-2 expression, which increases the Bax/Bcl-2 ratio and promotes apoptosis .

Impact on Reactive Oxygen Species (ROS)

This compound increases ROS levels in cells .

-

Increased ROS leads to up-regulation of p53 and p21 expression .

-

ROS accumulation contributes to cell cycle arrest and apoptosis .

Effects on Caspase Activation

This compound activates caspase-3 and caspase-9 .

-

Caspase-3 and Caspase-9: this compound treatment activates caspase-3 and caspase-9, leading to increased cleavage of these caspases in a dose-dependent manner .

-

Cytochrome c Release: Cytochrome c release from mitochondria to the cytosol activates caspase-9, which subsequently activates caspase-3, leading to cell apoptosis .

Pharmacokinetics

The pharmacokinetics of Ziyuglycoside I and this compound have been studied using UPLC-MS/MS methods to determine plasma concentrations, which is valuable for drug development and toxicology research .

-

UPLC-MS/MS Method: This method is used to study the pharmacokinetics of Ziyuglycoside I and this compound in rats under different administration routes to calculate bioavailability .

-

Ionization: Positive ion mode is used for this compound, while negative ion mode is used for Ziyuglycoside I during mass spectrometry .

Scientific Research Applications

Antitumor Activity

Ziyuglycoside II has demonstrated significant antitumor effects across various cancer types, including gastric, colorectal, breast, and hepatocellular carcinomas.

Gastric Cancer

Research indicates that this compound induces apoptosis in human gastric carcinoma BGC-823 cells. The compound exhibited a strong inhibitory effect on cell proliferation, with IC50 values of 14.40 µM and 10.11 µM at 24 and 48 hours, respectively. Notably, it showed minimal cytotoxicity in non-cancerous murine T-cell lines, suggesting a selective action against cancer cells .

Colorectal Cancer

In colorectal cancer (CRC), this compound has been shown to inhibit cell growth both in vitro and in vivo. It triggers apoptosis and autophagy through the accumulation of reactive oxygen species (ROS) and inhibition of the Akt/mTOR signaling pathway. This dual mechanism enhances the sensitivity of CRC cells to conventional chemotherapy agents like 5-fluorouracil . The compound's IC50 values for CRC cell lines were significantly lower than those for non-cancerous cells, indicating its potential as a targeted therapy .

Breast Cancer

This compound also exhibits potent anti-proliferative effects against breast carcinoma MDA-MB-435 cells. The compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels. This results in enhanced caspase-3 and caspase-9 activation, leading to programmed cell death .

Hepatocellular Carcinoma

Recent studies have highlighted the compound's efficacy against hepatocellular carcinoma (HCC). This compound significantly inhibited HCC cell viability and clonogenic activity by promoting apoptosis and ROS accumulation while causing G0/G1 phase arrest. Additionally, it reduced cell migration and invasion by downregulating matrix metalloproteinases (MMP2 and MMP9) .

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Findings :

- This compound vs. Ziyuglycoside I : While structurally similar, this compound demonstrates superior antitumor potency and higher bioavailability (4.6% vs. 2.6%) . Ziyuglycoside I is primarily studied for leucopenia, lacking robust anticancer data .

- This compound vs. CDNs : Unlike first-generation STING agonists (CDNs), this compound acts as a small-molecule STING agonist with enhanced metabolic stability and membrane permeability, making it a promising candidate for immune-oncology .

- This compound vs. Paclitaxel: While paclitaxel targets microtubules, this compound operates via ROS-mediated apoptosis and cell cycle arrest, offering a complementary mechanism with lower toxicity to normal cells .

Mechanistic Divergence in Anticancer Pathways

- Breast Cancer :

- Colorectal Cancer :

Pharmacokinetic and Toxicity Profiles

- This compound exhibits dose-dependent efficacy across 2–25 μM concentrations, with minimal toxicity to non-cancerous cells (e.g., CTLL-2 murine T-cells) .

- Metabolism : this compound undergoes phase I/II metabolism in rats, producing 17 metabolites (e.g., deglycosylated forms) .

Biological Activity

Ziyuglycoside II (ZGS II), a triterpene glycoside derived from Sanguisorba officinalis, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article reviews the latest findings on the biological activity of ZGS II, focusing on its mechanisms of action against various cancer types, including breast, colorectal, hepatocellular, gastric, and osteosarcoma cancers.

This compound exerts its biological effects primarily through the induction of apoptosis and modulation of cell cycle progression. The following mechanisms have been identified:

- Cell Cycle Arrest : ZGS II induces G0/G1 and S phase arrest in cancer cells. For instance, in MDA-MB-435 breast cancer cells, treatment with ZGS II led to a significant increase in cells at the G0/G1 phase from 28.12% to 41.20% after 24 hours of exposure .

- Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), resulting in an increased Bax/Bcl-2 ratio . Additionally, ZGS II activates caspase-3 and caspase-9, crucial mediators in the apoptotic process .

- Reactive Oxygen Species (ROS) Generation : ZGS II treatment leads to increased ROS levels, which are essential for its pro-apoptotic effects. In colorectal cancer cells, ROS accumulation was necessary for the inhibition of cell growth .

- Autophagy Activation : Recent studies indicate that ZGS II induces autophagy by inhibiting the Akt/mTOR pathway. This autophagic response appears to play a cytotoxic role in colorectal cancer cells .

Breast Cancer

This compound has shown significant antiproliferative effects on breast cancer cell lines such as MDA-MB-435. The compound not only inhibits cell growth but also promotes apoptosis through the mechanisms mentioned above .

Colorectal Cancer

In colorectal cancer models, ZGS II demonstrated potent antitumor activity both in vitro and in vivo. It inhibited cell proliferation with an IC50 significantly lower than that observed in non-cancerous cells. The compound also enhanced the efficacy of standard chemotherapy agents like 5-fluorouracil by improving cellular sensitivity to treatment .

Hepatocellular Carcinoma (HCC)

ZGS II exhibited inhibitory effects on HCC cell viability and migration. The compound's mechanism involves increasing ROS levels and inducing apoptosis while blocking key signaling pathways such as EGFR/NF-kB .

Gastric Cancer

In gastric carcinoma BGC-823 cells, ZGS II induced apoptosis effectively with low cytotoxicity towards normal cells. The compound's IC50 values were reported at 14.40 µM and 10.11 µM at 24 and 48 hours respectively .

Osteosarcoma

Recent findings suggest that ZGS II can suppress both tumor growth and metastasis in osteosarcoma models by inhibiting the Wnt/β-catenin signaling pathway through downregulation of CBX4 levels .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What experimental models are commonly used to study ziyuglycoside II's anticancer effects?

this compound has been tested in human cancer cell lines, including gastric carcinoma (BGC-823), breast cancer (MDA-MB-435), and hepatocellular carcinoma (HepG2 and Hepa1-6). These models are selected for their relevance to digestive and hormone-related cancers. Experimental protocols often use concentrations ranging from 5–40 μM, with viability assessed via CCK-8 assays and apoptosis via flow cytometry .

Q. What are the recommended storage conditions for this compound to ensure stability?

this compound in powder form should be stored at -25°C to -15°C (stable for 3 years). Dissolved in solvents (e.g., DMSO), it requires storage at -85°C to -65°C (stable for 1–2 years). Proper storage prevents degradation and ensures reproducibility in experimental outcomes .

Q. What standard methodologies are employed to assess this compound-induced apoptosis in vitro?

Key methods include:

- Western blotting to quantify pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .

- Flow cytometry with Annexin V/PI staining to measure apoptosis rates .

- ROS detection assays (e.g., DCFH-DA probes) to link oxidative stress to apoptotic pathways .

Advanced Research Questions

Q. How does this compound modulate the Bax/Bcl-2 ratio and caspase pathways to induce apoptosis in gastric cancer cells?

In BGC-823 cells, this compound (5–25 μM) upregulates Bax expression while suppressing Bcl-2, increasing the Bax/Bcl-2 ratio by 2–4 fold. This imbalance triggers mitochondrial outer membrane permeabilization, releasing cytochrome c and activating caspase-3/8. Western blot data show dose-dependent caspase-3 cleavage (e.g., 25 μM increases cleaved caspase-3 by 3.5× vs. control) .

Q. What role does ROS generation play in this compound's mechanism of action across different cancer cell lines?

ROS accumulation is a critical mediator. In MDA-MB-435 breast cancer cells, this compound (10 μM) increases ROS levels by 2.8×, inducing G0/G1 phase arrest via p53/p21 upregulation. Conversely, in HepG2 liver cancer cells, ROS-driven Akt/mTOR pathway inhibition (e.g., p-Akt reduced by 60% at 40 μM) promotes autophagy and apoptosis .

Q. How do pharmacokinetic parameters of this compound inform dosing strategies in preclinical studies?

Pharmacokinetic studies in rats reveal an elimination half-life (t1/2z) of ~1.03–1.34 hours and AUC(0-t) of 299.6–534.8 μg/L·h. These data suggest frequent dosing (e.g., every 6–8 hours) may be required to maintain therapeutic plasma levels in vivo .

Q. Are there conflicting data regarding this compound's effects on cell cycle arrest mechanisms in breast versus liver cancer models?

In breast cancer (MDA-MB-435), this compound induces G0/G1 arrest via p21 upregulation, while in liver cancer (HepG2), it promotes S-phase arrest through Akt/mTOR suppression. These differences highlight tissue-specific regulatory mechanisms, necessitating tailored experimental designs when extrapolating findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.